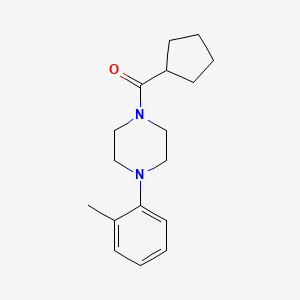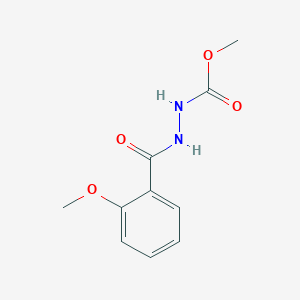![molecular formula C19H23ClO3 B4990737 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)
1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, which reduces the heart rate and blood pressure. Bisoprolol is a widely used drug and has been extensively studied for its pharmacological properties and clinical efficacy.
Mécanisme D'action
Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of adrenaline and other stress hormones on the heart. This leads to a reduction in heart rate, blood pressure, and cardiac output, which can help to improve symptoms of heart failure and other cardiovascular conditions.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body, including reducing heart rate and blood pressure, decreasing cardiac output, and improving cardiac function. It also has anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of cardiovascular disease and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for use in lab experiments, including its well-established pharmacological properties, clinical efficacy, and safety profile. However, it also has limitations, including its potential for off-target effects and interactions with other medications.
Orientations Futures
There are several future directions for research on 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene, including further studies on its potential use in treating other conditions such as migraine headaches and anxiety disorders. There is also a need for more research on the long-term effects of 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene use, particularly in older adults and those with comorbidities. Additionally, there is a need for more research on the optimal dosing and administration of 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene, as well as its potential for use in combination with other medications.
Méthodes De Synthèse
Bisoprolol can be synthesized via several methods, including the reaction of 4-(2-methoxyphenoxy)-butylamine with 1-chloro-2-ethyl-4-nitrobenzene in the presence of a reducing agent. The resulting intermediate is then reacted with sodium hydroxide to form 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its clinical efficacy in treating various cardiovascular conditions. It has been shown to reduce mortality and improve quality of life in patients with heart failure, and to reduce the risk of stroke and other cardiovascular events in patients with hypertension. Bisoprolol has also been studied for its potential use in treating other conditions such as migraine headaches, anxiety disorders, and glaucoma.
Propriétés
IUPAC Name |
1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-15-14-16(10-11-17(15)20)22-12-6-7-13-23-19-9-5-4-8-18(19)21-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMMFBFOVKJHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)

